![molecular formula C7H10ClN B2900347 1-(3-chloropropyl)-1H-pyrrole CAS No. 89850-53-3](/img/structure/B2900347.png)
1-(3-chloropropyl)-1H-pyrrole
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Overview
Description
The compound “1-(3-chloropropyl)-1H-pyrrole” would be a pyrrole molecule with a 3-chloropropyl group attached to one of its carbon atoms. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The 3-chloropropyl group is a three-carbon chain with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of “1-(3-chloropropyl)-1H-pyrrole” would consist of a pyrrole ring with a 3-chloropropyl group attached to one of its carbon atoms. The exact structure would depend on the position of the 3-chloropropyl group on the pyrrole ring .
Chemical Reactions Analysis
The chemical reactions of “1-(3-chloropropyl)-1H-pyrrole” would likely involve the reactivity of the pyrrole ring and the 3-chloropropyl group. Pyrrole is known to undergo electrophilic substitution reactions, while the chlorine atom in the 3-chloropropyl group could be displaced in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-chloropropyl)-1H-pyrrole” would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .
Scientific Research Applications
- Additionally, copolymers with mercaptopropyl and polyether side chains (PETHs) are derived from these functional dialkoxysilanes. PETHs are successfully employed for hydrophilic modification of a poly(styrene-b-butadiene-b-styrene) triblock copolymer. Notably, a blue-light-emitting silicone elastomer based on PETHs demonstrates excellent hydrophilicity, making it potentially useful in biomedical applications .
- BCPT possesses unique properties valuable in material science research. Its silicone backbone provides thermal stability, flexibility, and water repellency. The chloropropyl groups introduce reactive sites for surface modification. Researchers explore BCPT as a versatile agent for modifying surfaces in various applications.
- Scientists investigate the silanization of halloysite nanotubes using (3-chloropropyl) trimethoxy silane (CPTMS) . Different solvents impact the grafting degree of CPTMS onto the halloysite nanotube surface. Solvents like ethanol, toluene, tetrahydrofuran, 1,4-dioxane, and n-hexane play a crucial role in this process .
Functional Polysiloxanes and Hydrophilic Modification
Surface Modification with 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane (BCPT)
Halloysite Nanotube Surface Grafting
Mechanism of Action
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1-(3-chloropropyl)-1H-pyrrole are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-chloropropyl)pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNLJZUMBKLGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloropropyl)-1H-pyrrole |
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